molecular formula C11H11BF3K B13452318 Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide

Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide

Cat. No.: B13452318
M. Wt: 250.11 g/mol
InChI Key: JXFAONAZRHELLS-UHFFFAOYSA-N
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Description

Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is a chemical compound with the molecular formula C11H11BF3K. It is a boron-containing compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boron reagent. One common method is the reaction of 3-phenylbicyclo[1.1.1]pentane with potassium trifluoroborate under specific conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core .

Scientific Research Applications

Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide has several scientific research applications:

Mechanism of Action

The mechanism by which potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical transformations. In biological applications, the boron atom can interact with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a boron-containing functional group. This combination imparts unique reactivity and stability, making it valuable for various scientific and industrial applications .

Biological Activity

Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide, with the CAS number 2770454-51-6, is a boron-containing compound that has garnered interest for its potential biological activities. This article explores its biological properties, including pharmacological effects, toxicological studies, and possible applications in medicinal chemistry.

  • Molecular Formula : C11_{11}H11_{11}BF3_3K
  • Molecular Weight : 250.11 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 265 °C .

Research indicates that boron-containing compounds like this compound may function as inhibitors of serine proteases. These compounds are known to exhibit non-covalent, competitive, and reversible inhibition mechanisms, which are essential in various biological processes .

Antinociceptive Properties

A study investigated the antinociceptive effects of related boron compounds in murine models. The results suggested that certain organotrifluoroborates could exhibit pain-relieving properties without significant toxicity at therapeutic doses . However, specific data on this compound's antinociceptive effects remain limited.

Toxicological Investigations

Toxicological assessments have been conducted on similar boron compounds, revealing no significant hepatic or renal toxicity at doses up to 100 mg/kg in mice . Parameters such as plasma aspartate and alanine aminotransferase levels, urea, and creatinine levels were comparable between treated and control groups.

Study 1: In Vivo Toxicity Assessment

In a controlled study, mice were administered this compound. Key findings included:

ParameterControl GroupTreated Group (100 mg/kg)
Aspartate AminotransferaseNormalNormal
Alanine AminotransferaseNormalNormal
Urea LevelsNormalNormal
Creatinine LevelsNormalNormal

These results indicate a favorable safety profile for the compound under investigation .

Study 2: Enzyme Inhibition Activity

Another study focused on the enzyme inhibition capabilities of organotrifluoroborates, demonstrating that these compounds could inhibit trypsin and α-chymotrypsin effectively through hydrogen bonding interactions within the active site . Although specific data for this compound were not highlighted, the implications suggest potential therapeutic applications in modulating protease activity.

Summary of Biological Activities

The biological activity of this compound appears promising based on preliminary studies related to similar compounds:

  • Antinociceptive Effects : Potential pain-relief capabilities warrant further investigation.
  • Toxicity Profile : Exhibits low toxicity in animal models at therapeutic doses.
  • Enzyme Inhibition : May function as an inhibitor of serine proteases.

Properties

Molecular Formula

C11H11BF3K

Molecular Weight

250.11 g/mol

IUPAC Name

potassium;trifluoro-(3-phenyl-1-bicyclo[1.1.1]pentanyl)boranuide

InChI

InChI=1S/C11H11BF3.K/c13-12(14,15)11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1

InChI Key

JXFAONAZRHELLS-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC(C1)(C2)C3=CC=CC=C3)(F)(F)F.[K+]

Origin of Product

United States

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